molecular formula C2H2O5 B1611916 Hydroxycarbonyl hydrogen carbonate CAS No. 2742-27-0

Hydroxycarbonyl hydrogen carbonate

Cat. No.: B1611916
CAS No.: 2742-27-0
M. Wt: 110.02 g/mol
InChI Key: ZFTFAPZRGNKQPU-XPULMUKRSA-N
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Description

Hydroxycarbonyl compounds are organic molecules characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) groups, often adjacent or in close proximity. Examples include glycolaldehyde (HOCH₂CHO) and hydroxyacetone (CH₃C(O)CH₂OH), which are significant in atmospheric chemistry, food science, and synthetic applications . These compounds form via pathways such as sugar degradation (e.g., Maillard reactions) or atmospheric reactions involving OH radicals . Their reactivity is influenced by intramolecular hydrogen bonding (intraHB) between the hydroxyl and carbonyl groups, which stabilizes their structure and modulates their chemical behavior .

Properties

CAS No.

2742-27-0

Molecular Formula

C2H2O5

Molecular Weight

110.02 g/mol

IUPAC Name

hydroxycarbonyl hydrogen carbonate

InChI

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2

InChI Key

ZFTFAPZRGNKQPU-XPULMUKRSA-N

SMILES

C(=O)(O)OC(=O)O

Isomeric SMILES

[14C](=O)(O)O[14C](=O)O

Canonical SMILES

C(=O)(O)OC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxycarbonyl vs. Dicarbonyl Compounds

Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) contain two carbonyl groups, making them more reactive than hydroxycarbonyls. For example:

  • Reactivity : Dicarbonyls undergo rapid crosslinking or oligomerization in atmospheric aerosols, contributing to secondary organic aerosol (SOA) formation . Hydroxycarbonyls, however, participate in hydrogen-bond-stabilized reactions, such as autoxidation, with slower kinetics .
  • Stability : The absence of stabilizing intraHB in dicarbonyls renders them less thermally stable compared to hydroxycarbonyls, which benefit from O-H···O=C interactions (energy range: ~5–10 kcal/mol) .

Hydroxycarbonyl vs. Aldehydes/Ketones

Simple aldehydes and ketones lack adjacent hydroxyl groups, leading to distinct reactivity:

  • Regioselectivity : In catalytic C-C coupling reactions, hydroxycarbonyls exhibit regioselectivity influenced by frontier molecular orbital (LUMO) coefficients. For instance, 1-phenyl-2,3-propanedione reacts at the carbonyl proximal to the aromatic ring, while 1,2-indanedione reacts distally .
  • Nucleophilic Addition : Aldehydes/ketones undergo nucleophilic attack at the carbonyl carbon, whereas hydroxycarbonyls may engage in tandem reactions (e.g., hemiacetal formation) due to their dual functional groups .

Hydroxycarbonyl vs. Hydrogen Carbonates

Hydrogen carbonates (e.g., NaHCO₃) are inorganic salts with HCO₃⁻ ions, differing fundamentally from organic hydroxycarbonyls:

  • Solubility : Most hydrogen carbonates are water-soluble, while hydroxycarbonyls exhibit variable solubility depending on alkyl chain length .
  • Function : Hydrogen carbonates act as pH buffers in biological systems, whereas hydroxycarbonyls serve as intermediates in flavor/fragrance synthesis (e.g., α-hydroxycarbonyls via acetoacetic ester derivatives) .

Research Findings and Data

Table 1: Key Properties of Hydroxycarbonyl Compounds and Comparators

Compound Class Example Key Feature Application/Occurrence
Hydroxycarbonyl Glycolaldehyde IntraHB stabilization (~5–10 kcal/mol) Atmospheric chemistry, food science
Dicarbonyl Methylglyoxal High reactivity in SOA formation Atmospheric aerosols
Aldehyde Formaldehyde Simple nucleophilic addition Industrial resins
Hydrogen Carbonate Sodium bicarbonate Buffering capacity Biological pH regulation

Table 2: Reactivity Comparison in Catalytic Systems

Reaction Type Hydroxycarbonyls Aldehydes/Ketones
Ru-catalyzed C-C coupling Regioselectivity via LUMO coefficients Limited regiochemical control
Autoxidation Forms hydroxyaldehydes (71–103% yield) Prone to overoxidation to acids

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